Solubility profile of 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole in organic solvents
Solubility profile of 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole in organic solvents
Technical Guide: Solubility Profiling & Physicochemical Characterization of 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole
Executive Summary & Application Scope
5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole represents a specialized scaffold in medicinal chemistry, often utilized in the development of serotonin receptor ligands (specifically 5-HT
This guide provides a technical framework for determining the solubility profile of this compound. Unlike simple lipophilic drugs, this molecule exhibits amphiphilic, pH-dependent solubility due to the basic secondary amine on the pyrrolidine ring (
Key Takeaway: The solubility of this compound is not a static number; it is a dynamic equilibrium heavily influenced by the protonation state of the pyrrolidine nitrogen.[2] Researchers must distinguish between the Free Base (lipophilic, organic-soluble) and the Salt Forms (hydrophilic, water-soluble).[1][2]
Structural Analysis & Predicted Solubility Behavior
To optimize solvent selection, we must first deconstruct the molecule into its functional "solubilityophores."[2][3]
| Structural Fragment | Physicochemical Impact | Solubility Implication |
| Indole Core | Aromatic, Planar, Lipophilic | Drives solubility in organic solvents (DMSO, DCM, MeOH).[1][3] Limits aqueous solubility. |
| 5-Fluoro Substitution | Electron-withdrawing, Lipophilic | Slightly reduces aqueous solubility compared to non-fluorinated indole.[1] Increases metabolic stability.[2][4] |
| Pyrrolidine (3-yl) | Secondary Amine, Basic, | The "Switch": [1][3]• Neutral (pH > 10): Soluble in organics.[1][2]• Cationic (pH < 8): Soluble in water/buffers. |
| 2-Position Linkage | Linearity | Increases molecular symmetry compared to 3-isomers, potentially increasing Crystal Lattice Energy (melting point), making dissolution thermodynamically harder.[1] |
Predicted Solubility Profile (Free Base Form)
Estimates based on fragment contribution theory (cLogP ~1.8 - 2.2).
| Solvent Class | Representative Solvents | Predicted Solubility | Usage Notes |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Ideal for stock solutions (10-20 mM).[1] |
| Polar Protic | Methanol, Ethanol | Good (10–30 mg/mL) | Good for transfers; avoid for long-term storage if ester impurities are present.[1] |
| Chlorinated | DCM, Chloroform | Moderate-High | Excellent for extraction/purification of the free base.[1][2] |
| Ethers | THF, Dioxane | Moderate | Useful for reactions; less ideal for biological stocks.[1][2][3] |
| Aqueous | Water, PBS (pH 7.4) | Low (<0.1 mg/mL) | Requires acidification or co-solvents (cyclodextrins) for aqueous formulation.[1][2][3] |
| Hydrocarbons | Hexane, Heptane | Insoluble | Use as an anti-solvent for precipitation.[1][2][3] |
Experimental Protocol: Thermodynamic Solubility Determination
Objective: Determine the equilibrium solubility of the solid compound in selected solvents using the Saturation Shake-Flask (SSF) method, the "gold standard" for accuracy.
Phase 1: Materials & Preparation
-
Compound: 5-Fluoro-2-(pyrrolidin-3-yl)-1H-indole (Ensure >95% purity via HPLC).
-
Solvents: HPLC-grade DMSO, Methanol, PBS (pH 7.4), 0.1M HCl.
-
Equipment: Thermomixer, Centrifuge (15,000 rpm), HPLC-UV or LC-MS.
Phase 2: The Workflow
Note: This protocol is miniaturized to conserve compound.
-
Supersaturation: Weigh 2.0 mg of solid into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Equilibration: Agitate at 25°C (or 37°C) for 24 hours at 750 rpm.
-
Why 24h? To ensure the breakdown of the crystal lattice and achieve thermodynamic equilibrium, not just kinetic dissolution.[2]
-
-
Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Critical Step: If the supernatant is cloudy, filter through a 0.22 µm PTFE filter.[2]
-
-
Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for solvent selection based on the compound's ionization state.
Caption: Decision logic for solvent selection based on the ionization state of the pyrrolidine nitrogen.[1][2]
Solubility Enhancement Strategies
If the intrinsic solubility is insufficient for your specific assay (e.g., biological screening requiring aqueous media), employ these modification strategies:
A. Salt Formation (In Situ)
The pyrrolidine nitrogen is a prime target for protonation.[2]
-
Protocol: Add 1.0 equivalent of HCl (from a 1M stock) to the free base suspended in water.
-
Result: Conversion to the hydrochloride salt typically increases aqueous solubility by >100-fold (often >10 mg/mL).[2]
B. Co-Solvent Systems
For intermediate polarity, avoid pure water.[1][2] Use a "biocompatible" mix:
-
Mechanism: DMSO solubilizes the indole core; PEG-400 stabilizes the hydrophobic regions, preventing precipitation upon dilution into water.[1][2]
C. Cyclodextrin Complexation
-
Agent: Hydroxypropyl-
-cyclodextrin (HP- -CD).[1] -
Mechanism: The lipophilic indole moiety inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.[2]
-
Protocol: Dissolve compound in 20% (w/v) HP-
-CD in water.
References
-
World Health Organization (WHO). (2019).[2] Annex 4: General guidance on equilibrium solubility experiments for the purposes of BCS-based classification of active pharmaceutical ingredients. WHO Technical Report Series, No. 1019.[1][2] Link
-
Avdeef, A. (2016).[2][3] Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178.[1] Link
-
PubChem. (2025).[2] Compound Summary: 2-(pyrrolidin-3-yl)-1H-indole (CID 57039096).[1][5] National Center for Biotechnology Information.[1][2] Link[1]
-
Bergström, C. A., et al. (2019).[2][3] Accuracy of solubility measurements: A cross-laboratory study. Journal of Pharmaceutical Sciences.[2] Link
Sources
- 1. 5-FLUORO-2,3-DIHYDRO-(1H)-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(pyrrolidin-3-yl)-1h-indole (C12H14N2) [pubchemlite.lcsb.uni.lu]
